3,5-Dichloro-4-methoxybenzaldehyde

Vue d'ensemble

Description

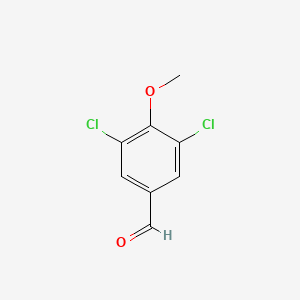

3,5-Dichloro-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol . It is a substituted benzaldehyde, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5-Dichloro-4-methoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3,5-dichloroanisole with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Des Réactions Chimiques

Oxidation Reactions

3,5-Dichloro-4-methoxybenzaldehyde undergoes oxidation to form 3,5-dichloro-4-methoxybenzoic acid. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate (KMnO₄) under acidic or neutral conditions.

Example Reaction:

Key Observations:

-

The aldehyde group (-CHO) is selectively oxidized to a carboxylic acid (-COOH).

-

Chlorine and methoxy substituents remain intact due to their stability under oxidative conditions .

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 5 are susceptible to nucleophilic aromatic substitution (NAS), particularly under alkaline conditions.

Example Reaction with Methoxide:

Reaction Conditions:

-

Conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

-

Steric hindrance from the methoxy group at position 4 reduces substitution at position 3 .

Yield Data:

| Nucleophile | Product | Yield (%) | Source |

|---|---|---|---|

| Methoxide | 3-Methoxy derivative | 58 | |

| Hydroxide | 3-Hydroxy derivative | 42 |

Electrophilic Aromatic Substitution

The electron-donating methoxy group activates the benzene ring toward electrophilic attack at positions 2 and 6, while chlorine atoms deactivate positions 3 and 5.

Chlorination Reaction:

Under UV light, this compound reacts with chlorine radicals (·Cl) to form 2,3,5-trichloro-4-methoxybenzaldehyde .

Mechanistic Insights:

-

Fukui function analysis confirms higher electron density at positions 2 and 6, favoring electrophilic attack .

-

Thermodynamic calculations (ΔG = −89.59 kcal/mol) support exothermic chlorination .

Photodegradation and Radical Reactions

Exposure to UV light in the presence of reactive oxygen species (ROS) induces photodegradation, forming chlorinated phenolic derivatives .

Primary Photodegradation Pathways:

-

C–O Bond Cleavage:

-

Chlorination:

Identified Degradation Products:

| Product | Relative Abundance (%) | Source |

|---|---|---|

| 3-Chloro-4-methoxyphenol | 61 | |

| 2,5-Dichloro-4-methoxyphenol | 56 | |

| 3,5-Dichloro-4-methoxycinnamic acid | 33 |

Thermodynamic and Kinetic Considerations

-

Chlorination: Activation energy reduced by electron-withdrawing Cl groups .

-

Hardness Principle: Chlorinated products with higher hardness (e.g., 3,5-dichloro-4-methoxycinnamic acid) are thermodynamically favored .

Stability Under Ambient Conditions

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

3,5-Dichloro-4-methoxybenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of diverse functional groups through electrophilic aromatic substitution reactions, making it a versatile building block in medicinal chemistry.

Case Study : A study demonstrated the synthesis of novel 4-arylchromene derivatives using this compound as a key precursor. These derivatives exhibited cytotoxic activity against several cancer cell lines, showcasing the compound's potential in drug development .

In material science, compounds like this compound are investigated for their potential use as additives or stabilizers in polymers and coatings. The ability to absorb UV light and convert it into heat can enhance the stability and longevity of materials exposed to sunlight.

Toxicological Studies

Studies have indicated that chlorinated benzaldehydes can exhibit varying degrees of cytotoxicity depending on their structure. Research involving this compound has shown that it can influence cell viability in certain cancer cell lines, suggesting its potential use in cancer research and therapy.

Case Study : In vitro tests revealed that derivatives synthesized from this compound demonstrated significant cytotoxic effects on human cancer cell lines while exhibiting lower toxicity towards normal cells .

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-4-methoxybenzaldehyde, particularly its antimicrobial activity, involves the inhibition of bacterial and fungal growth. The compound interferes with the cellular processes of microorganisms, leading to their death. It targets specific enzymes and pathways essential for the survival of these pathogens .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dichloro-2-methoxybenzaldehyde: Similar in structure but with the methoxy group in a different position.

3-Chloro-4-methoxybenzaldehyde: Contains only one chlorine atom.

4-Methoxybenzaldehyde: Lacks chlorine atoms.

Uniqueness

3,5-Dichloro-4-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of two chlorine atoms enhances its electrophilic nature, making it more reactive in substitution reactions compared to its mono-chlorinated or non-chlorinated analogs .

Activité Biologique

3,5-Dichloro-4-methoxybenzaldehyde (DCMB) is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial properties. This article explores the biological activity of DCMB, including its mechanism of action, biochemical pathways, and potential applications in agriculture and medicine.

Chemical Structure and Properties

- Chemical Formula : C₈H₆Cl₂O₂

- Molecular Weight : 189.04 g/mol

- IUPAC Name : this compound

DCMB exhibits notable antimicrobial activity against various plant-pathogenic bacteria and fungi. Its primary mechanisms include:

- Inhibition of Bacterial Colonization : DCMB has been shown to significantly inhibit the growth of bacteria such as Clavibacter michiganensis and Ralstonia solanacearum at concentrations as low as 10 μg/ml .

- Fungal Growth Inhibition : The compound also inhibits the conidial germination of fungi like Alternaria brassicicola and Colletotrichum orbiculare at concentrations ranging from 0.1 to 1 μg/ml .

Biochemical Pathways Affected

The antimicrobial activity of DCMB is linked to several biochemical pathways:

- Cell Membrane Disruption : The presence of chlorine atoms enhances the compound's ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell death.

- Inhibition of Enzymatic Activity : DCMB may interfere with key enzymatic processes in microbial cells, further inhibiting their growth and replication.

Case Studies

- Study on Antimicrobial Activity :

- Comparative Analysis with Similar Compounds :

- Comparative studies with similar compounds such as 3,5-Dichloro-2-methoxybenzaldehyde reveal that the positioning of chlorine atoms in DCMB enhances its electrophilic nature, making it more reactive and effective against microbes than its analogs.

Applications in Agriculture and Medicine

- Agricultural Use : Due to its potent antimicrobial properties, DCMB is being explored as a natural pesticide to protect crops from bacterial and fungal diseases during cultivation and storage .

- Pharmaceutical Development : Ongoing research is examining the potential of DCMB as a precursor for developing new pharmaceuticals, particularly those targeting microbial infections.

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | C₈H₆Cl₂O₂ |

| Molecular Weight | 189.04 g/mol |

| Antimicrobial Activity | Effective against Clavibacter michiganensis and fungi |

| Inhibitory Concentration (Bacteria) | 10 μg/ml |

| Inhibitory Concentration (Fungi) | 0.1 - 1 μg/ml |

| Potential Applications | Biological control agent in agriculture; pharmaceutical precursor |

Propriétés

IUPAC Name |

3,5-dichloro-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEKELDJRCUBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of 3,5-Dichloro-4-methoxybenzaldehyde?

A1: this compound is not only a synthetic compound but also a naturally occurring substance. It has been identified as a secondary metabolite produced by several species of white-rot fungi, including Bjerkandera adusta [, ], Anthracophyllum discolor [], and Porostereum spadiceum [].

Q2: How is this compound biosynthesized in fungi?

A2: Research suggests that the biosynthesis of this compound in Bjerkandera adusta likely involves two possible pathways, both incorporating chlorine atoms into the structure. These pathways may proceed either via phenylalanine through benzaldehyde and 4-methoxybenzaldehyde, or via tyrosine through 4-methoxybenzaldehyde []. Interestingly, the halogenation mechanism appears to be meta-specific, as indicated by the presence of fluorodichlorinated compounds only when the fungus was cultured with ortho-substituted fluoro-phenylalanine [].

Q3: Does the presence of halogens other than chlorine in the growth media affect the production of this compound in Bjerkandera adusta?

A3: Yes, studies have shown that Bjerkandera adusta can utilize different halogens for the biosynthesis of similar compounds. When bromide is added to the culture medium, the fungus produces brominated analogs, such as 3-bromo-4-methoxybenzaldehyde, 3-bromo-4-methoxybenzyl alcohol, 3,5-dibromo-4-methoxybenzaldehyde, and 3-bromo-5-chloro-4-methoxybenzaldehyde []. Interestingly, while iodo-aromatic compounds were not detected when iodide was added, the presence of isovanillin suggests a potential substitution of an iodine intermediate with a hydroxyl group [].

Q4: Does this compound exhibit any biological activity?

A4: Yes, this compound has demonstrated antifungal activity. Research has shown its potential in controlling plant pathogenic fungi like Botrytis cinerea, Fusarium oxysporum, and Mucor miehei []. Furthermore, it also displayed weak antifungal and cytostatic activities when isolated from the fungus Pholiota destruens [].

Q5: Beyond its antifungal properties, are there other potential applications for this compound?

A5: While the research primarily focuses on its antifungal activity, the presence of chlorine atoms in its structure makes this compound an interesting candidate for further exploration in various fields. Its unique structure and reactivity could be potentially valuable in developing novel materials, exploring catalytic applications, or serving as a building block for more complex molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.